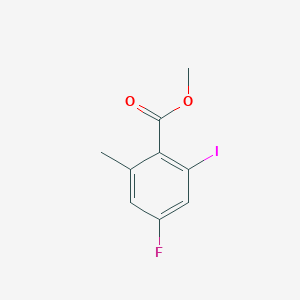

Methyl 4-fluoro-2-iodo-6-methylbenzoate

Description

Significance of Organohalogen Compounds in Contemporary Synthetic Methodologies

Organohalogen compounds, organic molecules containing one or more halogen atoms, are fundamental building blocks in synthetic organic chemistry. researchgate.netbohrium.com The carbon-halogen bond, with its characteristic polarity and reactivity, offers a versatile handle for a multitude of chemical transformations. Aryl iodides, in particular, are highly valued for their role in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net The relatively weak carbon-iodine bond facilitates oxidative addition to the metal center, a key step in these catalytic cycles. researchgate.net

Fluorine-containing organic molecules have also garnered immense interest, especially in medicinal chemistry and materials science. acs.orgtandfonline.com The introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. bohrium.combenthamscience.com This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. tandfonline.com

Contextualizing Benzoate (B1203000) Esters in Chemical Research and Development

Benzoate esters are not only important intermediates but are also found in a variety of natural products and commercial goods. mdpi.com They are synthesized through several methods, with Fischer esterification of benzoic acids being a common approach. mdpi.com The ester functionality can be readily hydrolyzed or transformed into other functional groups, providing a strategic point for molecular diversification. nih.gov Furthermore, the substituents on the benzene (B151609) ring of a benzoate ester can direct the course of subsequent reactions, allowing for the controlled synthesis of complex polysubstituted aromatic compounds. fiveable.me

Overview of Methyl 4-fluoro-2-iodo-6-methylbenzoate: A Multifunctional Aromatic Scaffold

This compound (CAS Number: 877151-07-0) is a polysubstituted aromatic ester that integrates several key functional groups onto a single benzene ring. chemicalbook.comcymitquimica.com Its structure features a methyl benzoate core with a fluorine atom at the para-position, an iodine atom at one ortho-position, and a methyl group at the other ortho-position. This unique arrangement of substituents suggests a molecule with a rich and varied chemical reactivity, making it a potentially valuable tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 877151-07-0 chemicalbook.com |

| Molecular Formula | C9H8FIO2 cymitquimica.com |

| Molecular Weight | 294.06 g/mol cymitquimica.com |

| Purity | 97% cymitquimica.com |

The presence of the iodo-substituent at the ortho position makes this compound a prime candidate for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the para-position can modulate the electronic properties of the aromatic ring and may confer desirable characteristics in the context of medicinal chemistry. tandfonline.com The ortho-methyl group introduces steric hindrance around the ester and iodo functionalities, which can influence the regioselectivity and stereoselectivity of reactions involving these groups. wikipedia.org This "ortho effect" can lead to unique reactivity compared to less substituted analogues. wikipedia.org

Due to the scarcity of published research specifically on this compound, its detailed reactivity and applications are largely inferred from the well-established chemistry of its constituent functional groups and similarly substituted aromatic compounds. The following sections will explore the plausible synthetic routes to this molecule and its potential applications in advanced organic synthesis, based on these established principles.

Detailed Research Findings on this compound

While specific experimental studies on this compound are not widely available in the public domain, a comprehensive understanding of its chemical behavior can be extrapolated from the extensive body of knowledge on related polysubstituted aromatic compounds.

Synthesis and Plausible Reaction Pathways

The synthesis of polysubstituted benzenes requires careful strategic planning, often involving a sequence of electrophilic aromatic substitution and functional group interconversion reactions. libretexts.orgpressbooks.pub The order of introduction of the substituents is crucial to achieve the desired regiochemistry. A plausible retrosynthetic analysis for this compound would likely start from a simpler, commercially available substituted toluene (B28343) or fluorotoluene derivative.

One potential synthetic route could involve the iodination of a suitably substituted methyl benzoate precursor. For instance, starting from methyl 4-fluoro-2-methylbenzoate, direct iodination could be challenging due to the directing effects of the existing substituents. A more controlled approach might involve a directed ortho-metalation strategy, followed by quenching with an iodine source.

Alternatively, the synthesis could commence from a pre-functionalized aniline (B41778) derivative, which can be converted to the corresponding aryl iodide via a Sandmeyer-type reaction. Subsequent esterification would then yield the target molecule.

Potential Applications in Cross-Coupling Reactions

The most prominent and predictable application of this compound lies in its use as a substrate in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in oxidative addition to common catalysts like palladium and copper complexes. researchgate.net

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would likely lead to the formation of biaryl compounds. The steric hindrance from the adjacent methyl group might influence the efficiency of this reaction.

Heck-Mizoroki Coupling: Palladium-catalyzed coupling with alkenes could be employed to introduce vinyl groups at the 2-position of the benzoate ring.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, would provide access to 2-alkynyl-4-fluoro-6-methylbenzoate derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines would allow for the synthesis of N-aryl products, which are important scaffolds in medicinal chemistry.

Carbonylation Reactions: Further palladium-catalyzed reactions under a carbon monoxide atmosphere could potentially be used to introduce an additional carbonyl group, leading to more complex structures.

The electronic effect of the para-fluoro substituent, being electron-withdrawing, would likely enhance the reactivity of the aryl iodide in these cross-coupling reactions.

Influence of Substituents on Reactivity

The interplay of the electronic and steric effects of the substituents on the aromatic ring of this compound is a key determinant of its reactivity.

Steric Effects: The ortho-methyl group provides significant steric bulk around the iodo and ester functionalities. This can influence the approach of reagents and catalysts, potentially leading to regioselective transformations. For instance, in reactions involving the ester group, the ortho-methyl substituent might hinder its hydrolysis or reduction. This steric hindrance is a well-documented phenomenon known as the "ortho effect," which can also impact the acidity of the corresponding benzoic acid. wikipedia.orglibretexts.org

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Position | Electronic Effect | Steric Effect |

| -F | para | -I > +M (deactivating) | Minimal |

| -I | ortho | -I (deactivating) | Moderate |

| -CH3 | ortho | +I, +M (activating) | Significant |

| -COOCH3 | - | -I, -M (deactivating) | Moderate |

The combination of these effects makes this compound a unique and potentially valuable building block for the synthesis of highly substituted and sterically hindered aromatic compounds. Its utility in the construction of complex molecular architectures warrants further investigation by the synthetic chemistry community.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FIO2 |

|---|---|

Molecular Weight |

294.06 g/mol |

IUPAC Name |

methyl 4-fluoro-2-iodo-6-methylbenzoate |

InChI |

InChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

InChI Key |

OEAASKJQPCOIPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)I)F |

Origin of Product |

United States |

Synthetic Strategies for Methyl 4 Fluoro 2 Iodo 6 Methylbenzoate and Its Analogues

Precursor Synthesis and Derivatization

The construction of the substituted benzoic acid backbone is the cornerstone of the synthesis of Methyl 4-fluoro-2-iodo-6-methylbenzoate. This involves the careful and sequential introduction of the halogen and methyl substituents onto an aromatic precursor.

Approaches to Halogenated Benzoic Acid Derivatives

The synthesis of the halogenated and methylated benzoic acid precursor, 4-fluoro-2-iodo-6-methylbenzoic acid, can be approached through various routes. A logical pathway involves the initial synthesis of a fluorinated and methylated benzoic acid, followed by a regioselective iodination.

The introduction of an iodine atom at the 2-position of a substituted benzoic acid can be achieved through ortho-iodination reactions. The carboxylic acid group can act as a directing group, facilitating the introduction of the iodine atom at the adjacent ortho position. Modern catalytic methods, such as those employing iridium catalysts, have shown high efficiency and selectivity for the ortho-iodination of benzoic acids under mild conditions. In the context of synthesizing 4-fluoro-2-iodo-6-methylbenzoic acid, a plausible precursor would be 4-fluoro-6-methylbenzoic acid. The iridium-catalyzed C-H activation at the ortho-position to the carboxylic acid would lead to the desired 4-fluoro-2-iodo-6-methylbenzoic acid.

Another strategy for regioselective iodination involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid. This method is particularly effective for electron-rich aromatic compounds. The directing effects of the existing substituents on the benzoic acid ring, namely the fluorine and methyl groups, would play a crucial role in determining the position of iodination.

The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis of the precursor. This can be accomplished through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The choice of reagent and reaction conditions depends on the nature of the substrate and the desired regioselectivity.

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion (F-). This approach is often used in the synthesis of fluoroaromatics, particularly when the aromatic ring is activated towards nucleophilic attack.

For the synthesis of a precursor like 4-fluoro-2-methylbenzoic acid, a common starting material is m-fluorotoluene. This commercially available compound already possesses the desired relative positioning of the fluorine and one of the methyl groups.

The introduction of methyl groups onto an aromatic ring can be achieved through various methods. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction can be prone to polysubstitution and rearrangement.

A more controlled approach to introducing a methyl group involves the use of organometallic reagents. For instance, a bromo-substituted aromatic compound can be converted to a Grignard or organolithium reagent, which can then be reacted with a methylating agent.

In the context of synthesizing a precursor like 4-fluoro-2,6-dimethylbenzoic acid, a potential route could start from a fluorinated toluene (B28343) derivative. For example, a Friedel-Crafts acylation of m-fluorotoluene with a suitable acyl chloride, followed by hydrolysis, can yield a mixture of isomers, including 4-fluoro-2-methylbenzoic acid. The introduction of the second methyl group at the 6-position would require a subsequent targeted methylation step. The existence of commercial suppliers for methyl 4-fluoro-2,6-dimethylbenzoate suggests that efficient synthetic routes to this di-ortho-substituted precursor are established.

Esterification Methodologies for Benzoate (B1203000) Moieties

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 4-fluoro-2-iodo-6-methylbenzoic acid into a methyl ester.

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the water formed during the reaction is removed, or a large excess of the alcohol is used.

However, the esterification of sterically hindered benzoic acids, particularly those with substituents in both ortho positions (2 and 6), can be challenging with standard Fischer-Speier conditions. The bulky groups flanking the carboxylic acid impede the approach of the alcohol nucleophile.

Transesterification Processes for Alkyl Benzoates

Transesterification is a crucial organic reaction that converts one ester into another through interchange of the alkoxy group. In the context of alkyl benzoates, this process is particularly useful for synthesizing a variety of esters from a common precursor, such as methyl benzoate. The reaction involves treating an ester with an alcohol in the presence of a catalyst. scielo.br

The process is an equilibrium reaction. To drive the reaction toward the desired product, a large excess of the reactant alcohol is often used, or one of the products (typically the lower-boiling alcohol, like methanol) is removed from the reaction mixture as it forms. tcu.edu

Methyl benzoate can be used as a starting material to produce higher esters by reacting it with alcohols that have higher boiling points, such as butanol or benzyl (B1604629) alcohol, to yield butyl benzoate or benzyl benzoate, respectively. scielo.br A range of catalysts can facilitate this transformation, including:

Homogeneous Catalysts : Traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can present challenges related to corrosion and separation from the product mixture. scielo.br

Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. Layered metallic benzoates, including those of barium, calcium, and strontium, have demonstrated effectiveness and reusability in esterification reactions. scielo.br Titanate-based catalysts have also been shown to have high activity in the transesterification of crude methyl benzoate.

The selection of the catalyst and reaction conditions, such as temperature and the molar ratio of reactants, is critical for achieving high conversion rates and selectivity. scielo.brmdpi.com

Direct Synthesis of this compound

The direct synthesis of a polysubstituted aromatic compound like this compound requires a strategic approach to introduce the various functional groups onto the benzene (B151609) ring with correct regiochemistry. Methodologies range from sequential, step-by-step modifications of a simpler aromatic core to more convergent one-pot processes.

Step-by-Step Elaboration of the Aromatic Core

A logical and well-documented approach to synthesizing this compound involves a multi-step sequence starting from a less complex precursor. A plausible pathway consists of three main stages: formation of a substituted benzoic acid, regioselective iodination, and final esterification.

Step 1: Synthesis of 4-Fluoro-2-methylbenzoic acid The synthesis of the key intermediate, 4-fluoro-2-methylbenzoic acid, can be achieved via several routes. One effective method starts from 2-bromo-5-fluorotoluene. This starting material can undergo a lithium-halogen exchange reaction using n-butyllithium, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice) to form the desired carboxylic acid after acidic workup. guidechem.com Another documented approach involves the hydrolysis of 4-fluoro-2-methylbenzonitrile (B118529) under basic conditions (e.g., using potassium hydroxide) followed by acidification. guidechem.com A third route begins with m-fluorotoluene, which undergoes a Friedel-Crafts acylation reaction, followed by hydrolysis to yield a mixture of isomers from which 4-fluoro-2-methylbenzoic acid can be separated. google.com

Step 2: Ortho-Iodination of 4-Fluoro-2-methylbenzoic acid With the 4-fluoro-2-methylbenzoic acid intermediate in hand, the next critical step is the introduction of an iodine atom at the C2 position. The carboxylic acid functional group is a powerful directing group for C-H activation at its ortho position. Modern transition-metal catalysis provides highly efficient and selective methods for this transformation. Iridium-catalyzed C-H activation has emerged as a particularly robust method for the ortho-iodination of benzoic acids. acs.orgresearchgate.net Using a catalyst such as a Cp*Ir(III) complex and an iodine source like N-iodosuccinimide (NIS), the C-H bond ortho to the carboxyl group can be selectively functionalized. acs.orgresearchgate.net These reactions often proceed under mild conditions, tolerate a wide range of other functional groups, and can achieve high yields of the mono-iodinated product, which in this case would be 4-fluoro-2-iodo-6-methylbenzoic acid. acs.orgnih.gov

Step 3: Esterification to this compound The final step in the sequence is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically accomplished through a Fischer esterification reaction. The 4-fluoro-2-iodo-6-methylbenzoic acid is refluxed in an excess of methanol (B129727) with a catalytic amount of a strong acid, most commonly sulfuric acid. tcu.edu The excess methanol helps to shift the reaction equilibrium towards the product. tcu.edu Alternatively, solid acid catalysts, such as those based on zirconium/titanium, can be employed to facilitate the esterification, offering advantages in terms of catalyst recovery and reuse. mdpi.com

A summary of this synthetic pathway is presented in the table below.

| Step | Starting Material | Key Reagents / Catalyst | Product |

|---|---|---|---|

| 1 | 2-Bromo-5-fluorotoluene | 1. n-Butyllithium 2. Carbon Dioxide (CO₂) | 4-Fluoro-2-methylbenzoic acid |

| 2 | 4-Fluoro-2-methylbenzoic acid | N-Iodosuccinimide (NIS), Iridium Catalyst (e.g., [Cp*IrCl₂]₂) | 4-Fluoro-2-iodo-6-methylbenzoic acid |

| 3 | 4-Fluoro-2-iodo-6-methylbenzoic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | This compound |

One-Pot and Multi-Component Reaction Approaches

Modern synthetic chemistry increasingly emphasizes efficiency through one-pot and multi-component reactions (MCRs). These strategies combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste.

A one-pot synthesis involves the sequential addition of reagents to a reactor, where subsequent transformations occur in the same vessel. This approach minimizes handling losses and purification steps. organic-chemistry.org For a target like this compound, a hypothetical one-pot procedure could involve the iridium-catalyzed iodination of 4-fluoro-2-methylbenzoic acid, followed by the in-situ addition of methanol and an acid catalyst to effect the final esterification without isolating the iodinated acid intermediate.

Multi-component reactions (MCRs) are even more convergent, involving three or more reactants coming together in a single step to form a product that contains portions of all the starting materials. nih.gov MCRs are highly valued for their ability to rapidly generate molecular complexity. While a specific MCR for the direct synthesis of this compound from simpler precursors is not prominently documented, the principles of MCRs could inspire new synthetic designs. For example, transition metal-catalyzed MCRs are used to create other complex aromatic and heterocyclic structures, demonstrating the potential for such methods to be developed for novel targets. mdpi.comrsc.org The development of an MCR to construct this specific substitution pattern would represent a significant advancement in synthetic efficiency.

Reactivity and Reaction Mechanism Investigations of Methyl 4 Fluoro 2 Iodo 6 Methylbenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodo and a fluoro substituent on the benzene (B151609) ring of "Methyl 4-fluoro-2-iodo-6-methylbenzoate" makes it a prime candidate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Chemistry

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount. The C–X bond (where X is a halogen) is cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. The bond strength of aryl halides decreases in the order C–F > C–Cl > C–Br > C–I. Consequently, the reactivity of these compounds in oxidative addition increases down the group, with aryl iodides being the most reactive and aryl fluorides being the least reactive.

For "this compound," the significantly weaker carbon-iodine (C–I) bond is expected to undergo selective oxidative addition to a palladium(0) catalyst, leaving the much stronger carbon-fluorine (C–F) bond intact. This chemoselectivity is a well-established principle in palladium catalysis, allowing for the selective functionalization of the iodo-position.

The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling, especially with sterically hindered substrates. For a substrate like "this compound," which has substituents ortho to the iodine atom (the methyl and methoxycarbonyl groups), steric hindrance can impede the reaction.

Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of sterically demanding aryl halides. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity in such reactions. These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step. Additionally, they can stabilize the palladium center throughout the catalytic cycle and facilitate the reductive elimination step to release the final product.

A typical catalyst system for the Suzuki-Miyaura coupling of a sterically hindered aryl iodide would involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), combined with a suitable phosphine ligand. The choice of base (e.g., potassium carbonate, cesium carbonate) and solvent (e.g., toluene (B28343), dioxane, DMF) also plays a critical role in the reaction's efficiency.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This table is illustrative and based on typical conditions for similar reactions, as specific data for the title compound is not available.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Theoretical Product |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Methyl 4-fluoro-6-methyl-[1,1'-biphenyl]-2-carboxylate |

The presence of two ortho-substituents (iodo and methyl) in "this compound" presents a significant steric challenge. The methyl group and the methoxycarbonyl group flanking the iodine atom can hinder the approach of the palladium catalyst to the C-I bond for oxidative addition. Furthermore, after the coupling, the resulting biaryl product will have a tetra-ortho-substituted biaryl linkage, which can be sterically congested.

This steric hindrance can lead to lower reaction rates and may require more forcing reaction conditions (higher temperatures, longer reaction times) or highly active catalyst systems. While challenging, the synthesis of such sterically hindered biaryls is an active area of research, and the use of modern, highly active palladium catalysts and bulky phosphine ligands has made these transformations more feasible.

Other Cross-Coupling Strategies (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, "this compound" is a potential substrate for other palladium-catalyzed cross-coupling reactions.

Heck Reaction : This reaction couples the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com The steric hindrance around the iodine atom could influence the regioselectivity of the alkene insertion and may require specific catalyst systems to achieve good yields.

Sonogashira Reaction : This involves the coupling of the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.uk This reaction is generally tolerant of a wide range of functional groups, but the steric hindrance in the substrate could necessitate the use of specialized ligands.

Negishi Reaction : In this reaction, an organozinc reagent is coupled with the aryl iodide. Negishi couplings are known for their high functional group tolerance and reactivity.

In all these reactions, the selective reactivity of the C-I bond over the C-F bond is expected to be maintained.

Electrophilic Aromatic Substitution (EAS) on the Benzoate (B1203000) System

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. The existing substituents on the benzene ring of "this compound" will direct the position of any incoming electrophile.

The directing effects of the substituents are as follows:

-F (Fluoro) : Ortho, para-directing and deactivating.

-I (Iodo) : Ortho, para-directing and deactivating.

-CH₃ (Methyl) : Ortho, para-directing and activating.

-COOCH₃ (Methoxycarbonyl) : Meta-directing and deactivating.

The two available positions for substitution are C3 and C5.

Position C3 : This position is ortho to the iodine and the methyl group, and meta to the fluorine and the methoxycarbonyl group.

Position C5 : This position is ortho to the fluorine and meta to the iodine, methyl, and methoxycarbonyl groups.

The activating methyl group strongly directs ortho and para. Its para position is occupied by the methoxycarbonyl group. Its ortho positions are occupied by the iodine and C5. The deactivating but ortho, para-directing halogens will also influence the regioselectivity. The strongly deactivating and meta-directing methoxycarbonyl group will direct towards C3 and C5.

Considering the combined electronic and steric effects, predicting the major product of an electrophilic aromatic substitution reaction on this polysubstituted ring is complex. The activating effect of the methyl group would likely be a dominant factor, potentially favoring substitution at the less sterically hindered C5 position. However, the interplay of all substituents makes a definitive prediction challenging without experimental data. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Directing Group Effects of Fluoro, Iodo, Methyl, and Ester Functionalities

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on "this compound" are governed by the interplay of the directing effects of its four substituents: fluoro, iodo, methyl, and ester groups. Each substituent influences the electron density of the benzene ring through a combination of inductive and resonance effects.

Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which activates the ortho and para positions. wikipedia.orgcsbsju.edu In fluorobenzene, the +M effect can be significant, making the para position more reactive than a single position in benzene itself. wikipedia.orgacs.org Due to the strong inductive withdrawal, the ortho and meta positions are deactivated. wikipedia.org Halogens, in general, are considered deactivating ortho-para directors. wikipedia.orgpressbooks.pub

Iodo Group (-I): Similar to fluorine, iodine is a halogen and exhibits both an inductive (-I) and a resonance (+M) effect. However, the inductive effect of iodine is weaker than that of fluorine, and its ability to donate electrons through resonance is also diminished due to less effective orbital overlap between its larger p-orbitals and the carbon 2p orbitals of the benzene ring. wikipedia.org Consequently, iodine is also a deactivating ortho-para director. pressbooks.pub

Methyl Group (-CH₃): The methyl group is an activating group. It donates electron density to the benzene ring primarily through an inductive effect (+I) and also through hyperconjugation, which has a similar outcome to a resonance donation. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. libretexts.org

Ester Group (-COOCH₃): The methyl carboxylate group is a deactivating group. It withdraws electron density from the benzene ring through both a strong inductive effect (-I) due to the electronegative oxygen atoms and a strong resonance effect (-M) where the pi-electrons of the ring are delocalized onto the carbonyl group. This significantly reduces the nucleophilicity of the aromatic ring. The deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack. d-nb.info

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| Fluoro (-F) | -I (Strongly withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| Iodo (-I) | -I (Withdrawing) | +M (Weakly donating) | Deactivating | Ortho, Para |

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| Ester (-COOCH₃) | -I (Strongly withdrawing) | -M (Strongly withdrawing) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for "this compound," particularly due to the presence of electron-withdrawing groups and potential leaving groups (fluoro and iodo). The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. pressbooks.pub

For an SNAr reaction to be facile, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group. In "this compound," the ester group (-COOCH₃) is a strong electron-withdrawing group, which can stabilize the negative charge of the Meisenheimer intermediate. The fluoro and iodo groups also contribute to the electron deficiency of the ring through their inductive effects.

The potential leaving groups are the fluoro and iodo substituents. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. researchgate.netnih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step. Therefore, the fluoro group at the C4 position is the most likely site for nucleophilic attack.

The reaction would be initiated by the attack of a nucleophile at C4, leading to the formation of a Meisenheimer complex. The negative charge in this intermediate would be stabilized by resonance delocalization, particularly onto the carbonyl group of the ester. The subsequent departure of the fluoride (B91410) ion would restore the aromaticity of the ring.

The presence of the iodo and methyl groups at the ortho positions to the ester could introduce steric hindrance, potentially affecting the rate of reaction. However, the primary drivers for SNAr are electronic, and the strong activation by the ester group is expected to be the dominant factor.

Transformations Involving the Ester and Alkyl Substituents

Hydrolysis and Transesterification Reactions

The ester functionality of "this compound" can undergo hydrolysis and transesterification reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The presence of bulky ortho substituents (iodo and methyl) can sterically hinder the approach of water to the carbonyl carbon, potentially slowing down the rate of hydrolysis. cdnsciencepub.com

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Steric hindrance from the ortho substituents can also affect the rate of this reaction. However, studies on sterically hindered methyl benzoates have shown that hydrolysis can be achieved under high-temperature conditions. rsc.orgrsc.org

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, the steric hindrance around the ester group in "this compound" would likely necessitate more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) to achieve efficient conversion. Lipase-catalyzed transesterification is also a possibility, although the efficiency would depend on the specific enzyme and the substitution pattern of the benzoate. nih.gov

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group attached to the aromatic ring can also undergo chemical transformations.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would convert "this compound" into the corresponding dicarboxylic acid monoester. The presence of other substituents on the ring can influence the reaction conditions required for this oxidation. The electron-withdrawing groups may make the methyl group slightly less susceptible to oxidation.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position in the presence of N-bromosuccinimide (NBS) or under UV light with a halogen such as chlorine or bromine. libretexts.org This reaction proceeds via a free-radical mechanism and would lead to the formation of the corresponding benzylic halide. The reaction can often proceed further to give di- and tri-halogenated products. libretexts.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of a molecule's structure. For Methyl 4-fluoro-2-iodo-6-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic region will display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals, likely doublets, due to coupling with the adjacent fluorine atom. The electron-withdrawing effects of the iodine, fluorine, and ester groups, along with the electron-donating effect of the methyl group, will influence their chemical shifts.

The aliphatic region will feature two singlets. One singlet will correspond to the three protons of the methyl ester group (-OCH₃), typically found in the range of 3.8-4.0 ppm. The second singlet will be from the three protons of the methyl group attached to the aromatic ring (-CH₃), which is expected to appear further upfield, generally between 2.3 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (position 3) | 7.1 - 7.3 | Doublet (d) |

| Aromatic H (position 5) | 6.9 - 7.1 | Doublet (d) |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each of the nine carbon atoms due to the molecule's asymmetry. The carbonyl carbon of the ester group is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-170 ppm.

The six aromatic carbons will resonate in the region of 110-165 ppm. The carbons directly attached to the electronegative fluorine and iodine atoms will exhibit characteristic chemical shifts. The carbon bearing the fluorine atom (C-4) will show a large C-F coupling constant, and its chemical shift will be significantly downfield. The carbon attached to the iodine atom (C-2) will also be influenced, though the effect of iodine on carbon chemical shifts is less pronounced than that of fluorine. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of all substituents. The aliphatic region will show signals for the methyl ester carbon (-OCH₃) around 52 ppm and the aromatic methyl carbon (-CH₃) typically below 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic C-F | 158 - 165 (with C-F coupling) |

| Aromatic C-I | 90 - 100 |

| Other Aromatic C | 115 - 145 |

| Methyl Ester (-OCH₃) | 51 - 53 |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine signal will be influenced by the other substituents on the ring. The presence of the electron-donating methyl group and the electron-withdrawing iodine and ester groups will determine its precise location in the spectrum. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

|---|

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ range. The C-F stretching vibration will be observed as a strong band, typically between 1200 and 1250 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, usually in the 500-600 cm⁻¹ range, which is often in the fingerprint region of the spectrum and can be more challenging to assign definitively.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the C=C bonds in the aromatic ring will be particularly prominent.

The C-I bond, being highly polarizable, is expected to give a strong Raman signal, making it easier to identify than in the FT-IR spectrum. The C-F stretch, on the other hand, is typically weak in Raman spectra. The carbonyl stretch of the ester will also be visible, though generally weaker than in the FT-IR spectrum.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1550 - 1600 | Strong |

| C-I Stretch | 500 - 600 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Medium |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to be sufficiently volatile and thermally stable, GC-MS would be an ideal method for analysis.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it would be vaporized and separated from any impurities. The separated compound would then enter the mass spectrometer, where it would be ionized, most commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak ([M]+) corresponding to the intact molecule, as well as a series of fragment ion peaks.

Expected Fragmentation Pattern:

The fragmentation of this compound in an EI-MS experiment would be expected to proceed through several predictable pathways based on the functional groups present:

Loss of the methoxy (B1213986) group (-OCH3): A prominent peak would be expected at M-31, corresponding to the loss of a methoxy radical.

Loss of the methyl ester group (-COOCH3): A peak at M-59 would indicate the cleavage of the entire ester functional group.

Loss of iodine: The carbon-iodine bond is relatively weak and can cleave to give a significant peak at M-127.

Aromatic ring fragmentation: The substituted benzene ring can also undergo fragmentation, although these peaks are often of lower intensity.

An interactive data table of the expected major fragments is presented below.

| Fragment Lost | Mass of Fragment (amu) | Expected m/z of Fragment Ion |

| H | 1 | 293 |

| OCH3 | 31 | 263 |

| COOCH3 | 59 | 235 |

| I | 127 | 167 |

For compounds that may not be suitable for GC-MS due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS.

These techniques usually result in less fragmentation than EI, often showing a prominent protonated molecular ion peak ([M+H]+) or an adduct with a solvent molecule. This makes LC-MS particularly useful for confirming the molecular weight of the compound. Further fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation) to obtain structural information.

X-ray Diffraction Studies for Solid-State Molecular Architecture

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data would yield a detailed model of the crystal structure, including:

Precise bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation of the molecule: The spatial arrangement of the atoms, including the orientation of the methyl ester group relative to the aromatic ring, can be visualized.

Intermolecular interactions: The way in which individual molecules pack together in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions, can be studied.

While specific experimental data for this compound is not available, a table of expected bond parameters based on similar known structures is provided below.

| Bond | Expected Bond Length (Å) |

| C-I | ~2.10 |

| C-F | ~1.35 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.34 |

| C-C (aromatic) | ~1.39 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is a valuable tool for:

Confirming the crystallinity of a sample: An amorphous solid will not produce a sharp diffraction pattern.

Identifying the crystalline phase: The diffraction pattern can be compared to known patterns to identify the specific crystal structure.

Assessing the purity of a crystalline sample: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum is a plot of absorbance versus wavelength.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The positions and intensities of these absorption bands are influenced by the substituents on the ring. The presence of the ester group, the methyl group, the fluorine atom, and the iodine atom will all affect the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

Based on the electronic properties of the substituents, one would expect to observe absorption bands in the UV region, likely between 200 and 400 nm. A hypothetical data table for the expected UV-Vis absorption is shown below.

| Electronic Transition | Expected λmax (nm) |

| π → π | ~210-250 |

| n → π | ~280-320 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are central to the separation, identification, and quantification of individual components within a mixture. For a substituted benzoate (B1203000) ester like this compound, both HPLC and GC offer distinct advantages for purity assessment and the separation of structurally related impurities.

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of moderately polar to nonpolar compounds, making it well-suited for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Method Development Considerations:

Due to the lack of specific published HPLC methods for this compound, a theoretical method can be developed based on the analysis of similar halogenated aromatic compounds and benzoic acid derivatives. A C18 column is a common choice for the stationary phase due to its broad applicability and hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure the analyte is in a neutral form and to improve peak shape.

Illustrative RP-HPLC Method:

An example of a potential RP-HPLC method for the purity analysis of this compound is presented below. It is important to note that this is a theoretical method and would require optimization and validation.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile |

Expected Results and Purity Calculation:

In a typical analysis, a solution of this compound would be injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the main compound and potentially smaller peaks for any impurities. The purity is generally determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Illustrative Data for Purity Analysis:

| Peak | Retention Time (min) | Area | Area % |

| Impurity 1 | 3.2 | 1500 | 0.15 |

| This compound | 5.8 | 995000 | 99.50 |

| Impurity 2 | 7.1 | 3500 | 0.35 |

Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. This compound, being a methyl ester, is expected to have sufficient volatility for GC analysis, particularly when coupled with a mass spectrometry (MS) detector for definitive identification.

Method Development Considerations:

The choice of a GC column is critical. A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase (e.g., 5% phenyl), is often a good starting point for the analysis of aromatic compounds. The temperature program, carrier gas flow rate, and injector and detector temperatures must be optimized to achieve good separation and peak shape.

Illustrative GC-MS Method:

Below is a proposed GC-MS method for the analysis of this compound. This method is illustrative and would need to be validated experimentally.

| Parameter | Condition |

| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Scan Range | 50-500 m/z |

Expected Results and Identification:

The GC-MS analysis would provide both retention time data for quantification and mass spectral data for the identification of this compound and any volatile impurities. The mass spectrum of the main peak would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the structure of the compound.

Illustrative GC-MS Data:

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | [M]+, [M-OCH3]+, [M-COOCH3]+, etc. |

| Potential Impurity (e.g., de-iodinated compound) | 9.8 | Characteristic fragments |

The combination of HPLC and GC provides a comprehensive analytical toolkit for the characterization of this compound, ensuring its purity and the identification of any process-related impurities or degradants.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Methyl 4-fluoro-2-iodo-6-methylbenzoate would provide fundamental insights into its geometry, conformational preferences, and electronic properties.

A primary step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to identify the lowest energy conformation. researchgate.netnih.gov

Conformational analysis is particularly important for this molecule due to the presence of the methyl ester group, which can rotate relative to the benzene (B151609) ring. By performing a potential energy surface scan, where the dihedral angle between the ester group and the ring is systematically varied, computational methods can identify the most stable rotational isomer (conformer) and the energy barriers between different conformations. scispace.comrsc.org For substituted benzoates, a planar conformation is often preferred, but steric hindrance from ortho-substituents (like the iodine and methyl groups in this case) can lead to a twisted, non-planar ground state. rsc.org

Illustrative Optimized Geometrical Parameters: This table presents hypothetical, yet plausible, optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | 2.10 Å |

| C-F | 1.35 Å | |

| C=O | 1.21 Å | |

| C-O | 1.36 Å | |

| Bond Angle | C-C-I | 121.5° |

| C-C-F | 118.0° | |

| O=C-O | 125.0° | |

| Dihedral Angle | C-C-C=O | 45.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, the electron-withdrawing effects of the fluorine and iodine atoms, and the electron-donating methyl group would influence the energies of these orbitals.

Illustrative Frontier Orbital Data: This table shows representative energy values for the frontier orbitals and the resulting energy gap.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. ruc.dknih.gov Comparing these calculated shifts with experimental data can confirm the structural assignment of each atom in the molecule. mdpi.com

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching, or ring bending modes. liverpool.ac.uk This allows for a detailed assignment of the experimental spectral bands to specific molecular motions. mdpi.com

Illustrative Predicted Vibrational Frequencies: This table provides examples of predicted vibrational frequencies and their assignments for key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1725 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 |

| C-O Stretch (Ester) | 1150 |

| C-I Stretch | 550 |

Reaction Pathway and Mechanism Elucidation Through Computational Simulations

Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions. For a molecule like this compound, this could involve studying its reactivity in, for example, nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies and reaction enthalpies. mdpi.com This information helps to elucidate the reaction mechanism, predict the most likely reaction pathway, and understand the factors that control the reaction's speed and outcome.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red regions indicate negative electrostatic potential, which are areas rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the electronegative oxygen and fluorine atoms. ucl.ac.ukactascientific.com

Blue regions indicate positive electrostatic potential, which are electron-deficient areas and are susceptible to nucleophilic attack. actascientific.com

Green regions represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of the charge distribution and can be used to predict sites of intermolecular interactions, including hydrogen bonding and halogen bonding. researchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. researchgate.netrsc.org These descriptors, based on the energies of the frontier orbitals and the total electronic energy, provide a quantitative basis for concepts developed from chemical intuition. chemrxiv.orgresearchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. A harder molecule is less reactive. nih.gov

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge from the environment. nih.gov

These descriptors are powerful for comparing the reactivity of a series of related compounds and for developing Quantitative Structure-Activity Relationships (QSAR). mdpi.com

Illustrative Quantum Chemical Descriptors: This table shows hypothetical values for key reactivity descriptors derived from frontier orbital energies.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.625 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.875 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.85 |

Applications of Methyl 4 Fluoro 2 Iodo 6 Methylbenzoate in Chemical Research

Versatile Building Block in Complex Molecule Synthesis

Methyl 4-fluoro-2-iodo-6-methylbenzoate is a strategically functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its substituents: the iodo group, the fluoro group, the methyl group, and the methyl ester. The presence of an iodine atom at the 2-position makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of carbon-based and heteroatomic substituents, forming the foundation for more intricate molecular architectures.

The fluorine atom at the 4-position and the methyl group at the 6-position provide steric hindrance and electronic modulation of the aromatic ring. These features can influence the regioselectivity of subsequent reactions and fine-tune the properties of the final products, such as their biological activity or material characteristics. The methyl ester at the 1-position is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing further avenues for molecular diversification.

The combination of these functionalities in a single molecule allows for a modular and convergent approach to the synthesis of complex targets. Chemists can selectively address each functional group in a stepwise manner to construct elaborate molecular frameworks that would be challenging to assemble using other methods. This makes this compound a sought-after intermediate in medicinal chemistry, agrochemistry, and materials science for the creation of novel compounds with tailored properties.

Illustrative Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne |

| Heck Coupling | Alkene, Pd catalyst, base | Arylalkene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic acid |

| Ester Reduction | LiAlH₄, THF | Benzyl (B1604629) alcohol |

Precursor for Diversified Polyfunctional Aromatic Systems

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of a wide array of polyfunctional aromatic systems. The strategic placement of the iodo, fluoro, and methyl groups on the benzene (B151609) ring allows for the regioselective introduction of additional substituents, leading to highly decorated aromatic cores that are often found in pharmaceuticals, natural products, and functional materials.

For instance, the iodo group can be readily replaced through cross-coupling reactions to introduce aryl, alkyl, or vinyl groups. The resulting biaryl or substituted benzene derivatives can then undergo further functionalization. The fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions or can be retained to modulate the electronic properties and metabolic stability of the final molecule. The methyl group can be functionalized through free-radical halogenation followed by substitution, or it can serve to sterically direct subsequent reactions on the aromatic ring.

The ability to sequentially and selectively modify the different positions of the aromatic ring starting from this compound provides a powerful platform for generating molecular diversity. This is particularly valuable in drug discovery programs where the systematic modification of a core scaffold is necessary to optimize biological activity and pharmacokinetic properties.

Examples of Polyfunctional Aromatic Systems Derived from this compound

| Starting Material | Reaction | Resulting Aromatic System | Potential Application Area |

| This compound | Suzuki coupling with a heterocyclic boronic acid | Fluoro-methyl-heteroaryl-benzoic acid derivative | Medicinal Chemistry |

| This compound | Sonogashira coupling followed by cyclization | Fused polycyclic aromatic system | Materials Science |

| This compound | Buchwald-Hartwig amination and ester hydrolysis | N-Aryl-fluoro-methyl-anthranilic acid derivative | Agrochemicals |

Role in Methodological Development for Carbon-Halogen and Carbon-Carbon Bond Formation

The development of new and efficient methods for the formation of carbon-carbon and carbon-halogen bonds is a cornerstone of modern organic synthesis. Compounds like this compound, with their well-defined substitution patterns and reactive handles, often serve as benchmark substrates in the development and optimization of novel catalytic systems.

The carbon-iodine bond is relatively weak and highly polarizable, making it an ideal site for oxidative addition to transition metal catalysts, which is the key initial step in many cross-coupling reactions. Researchers developing new palladium, nickel, or copper catalysts for reactions such as Suzuki, Stille, or Heck couplings can use this compound to test the efficacy, scope, and functional group tolerance of their new catalytic systems. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group provides a unique electronic environment to probe the versatility of the catalyst.

Furthermore, the steric hindrance provided by the ortho-methyl group can be used to test the ability of new catalysts and ligands to promote reactions at sterically congested centers. The successful coupling of sterically demanding substrates is a significant challenge in organic synthesis, and substrates like this compound are valuable tools for advancing this area of research. The insights gained from studying the reactivity of this molecule can lead to the development of more robust and general methods for the construction of complex organic molecules.

Exploration in Materials Chemistry and Advanced Chemical Technologies

The unique combination of a fluorinated and iodinated aromatic core in this compound makes it a molecule of interest for applications in materials chemistry and advanced chemical technologies. Fluorinated organic materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics.

The iodo group serves as a versatile handle for incorporating this fluorinated building block into larger polymeric or supramolecular structures. For example, it can be used in polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create conjugated polymers. The fluorine and methyl substituents can influence the packing of these polymers in the solid state, which in turn affects their electronic properties, such as their ability to conduct electricity or emit light. This makes them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, the high atomic number of iodine makes this compound and its derivatives potentially useful as components in X-ray contrast agents or as heavy-atom-containing materials for optoelectronic applications where intersystem crossing is desired. The ability to precisely tune the electronic and steric properties of the molecule by leveraging its multiple functional groups allows for the rational design of new materials with tailored functionalities for a wide range of advanced technological applications.

Future Research Perspectives and Emerging Directions

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Future research on Methyl 4-fluoro-2-iodo-6-methylbenzoate should prioritize the development of synthetic routes that are more environmentally benign than traditional methods.

Potential areas of investigation include:

Greener Solvents and Reagents: Research could focus on replacing hazardous solvents and reagents commonly used in halogenation, esterification, and related reactions. This includes exploring the use of water, supercritical fluids, or biodegradable solvents. For the esterification step, methods using solid acid catalysts like dried Dowex H+ resin could offer a reusable and non-toxic alternative to strong mineral acids. nih.govresearchgate.net

Catalytic Processes: The development of catalytic methods for iodination, such as those that avoid stoichiometric heavy metal oxidants, would represent a significant advance. Metal-free synthesis strategies, perhaps utilizing surfactants in aqueous media, could also be explored to reduce metal waste. rsc.orgnih.gov

Atom Economy and Waste Reduction: Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and exploring one-pot or tandem reactions to reduce the number of steps and associated waste from workups and purifications. A metal- and base-free method for synthesizing aryl iodides from arylhydrazines, for instance, offers a safer and more efficient alternative to classical Sandmeyer reactions. nih.gov

| Parameter | Potential Traditional Route | Potential Green Chemistry Route |

|---|---|---|

| Iodination Step | Sandmeyer reaction from an aniline (B41778) precursor (uses NaNO2, strong acid, KI). | Direct C-H iodination with a recyclable catalyst or a safer iodinating agent (e.g., I2) under metal-free conditions. nih.gov |

| Esterification Step | Fischer esterification using excess methanol (B129727) and a stoichiometric amount of concentrated sulfuric acid. | Catalytic esterification using a reusable solid acid catalyst (e.g., Dowex H+/NaI) or an enzymatic process. nih.gov |

| Solvents | Use of chlorinated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF). | Use of greener solvents like 2-MeTHF, ethanol, or performing reactions in aqueous media with surfactants. rsc.org |

| Waste Profile | Generation of acidic, aqueous, and potentially heavy-metal-containing waste streams. | Reduced waste generation through catalyst recycling and higher atom economy. |

Exploration of New Catalytic Transformations

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in many catalytic cycles, making aryl iodides highly valuable substrates in cross-coupling chemistry. nih.govnih.gov this compound is an ideal candidate for exploring a wide range of new catalytic transformations to generate novel and complex molecular scaffolds.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling: Systematically exploring its reactivity in cornerstone reactions like Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), Sonogashira (C-C triple bond), Heck (C-C double bond), and various carbonylation reactions is a primary direction. nih.govacs.orgrsc.org The steric hindrance from the ortho-methyl group and the electronic influence of the para-fluoro group could lead to unique reactivity and selectivity profiles.

Copper and Nickel Catalysis: Investigating ligand-free copper-catalyzed reactions or nickel-catalyzed cross-couplings could provide more cost-effective and sustainable alternatives to palladium-based systems. rsc.orgresearchgate.net

Photoredox and Electrocatalysis: Modern synthetic methods using light or electricity to drive reactions offer mild and highly selective ways to activate the C-I bond. Exploring the use of this compound in such transformations could unlock novel reaction pathways not accessible through traditional thermal methods.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-Aryl or Aryl-Alkyl (C-C) | Organoboron Reagent (e.g., R-B(OH)2) | Pd(0) catalyst (e.g., Pd(PPh3)4) + Base |

| Buchwald-Hartwig Amination | Aryl-Nitrogen (C-N) | Amine (R2NH) | Pd(0)/Pd(II) + Phosphine (B1218219) Ligand + Base. acs.org |

| Sonogashira | Aryl-Alkyne (C-C) | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base. rsc.org |

| Heck | Aryl-Vinyl (C-C) | Alkene (e.g., Styrene) | Pd(0)/Pd(II) catalyst + Base |

| Carbonylation | Aryl-Carbonyl (C-C) | Carbon Monoxide (CO) + Nucleophile | Pd(0)/Pd(II) catalyst |

Integration into Automated Synthesis and High-Throughput Experimentation

The increasing demand for novel molecules in drug discovery and materials science has driven the adoption of automated synthesis and high-throughput experimentation (HTE). acs.org this compound, as a functionalized building block, is well-suited for these platforms.

Emerging directions in this area include:

Library Synthesis: Utilizing the compound as a core scaffold in automated parallel synthesizers to create large libraries of derivatives. youtube.com By reacting it with a diverse set of coupling partners (e.g., boronic acids, amines, alkynes) in microtiter plates, hundreds or thousands of unique compounds can be generated rapidly for biological screening.

Reaction Optimization: Employing HTE to quickly screen a wide array of catalysts, ligands, bases, and solvents to find the optimal conditions for its various cross-coupling reactions. acs.org This accelerates the development of robust and scalable synthetic protocols.

Flow Chemistry Integration: Adapting reactions involving this compound to continuous flow systems. Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for telescoped reaction sequences, making it a powerful tool for scaling up the production of its derivatives.

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1 | Dispense stock solution of this compound into a 96-well plate. | Robotic Liquid Handler | Precise and repeatable dispensing of the core scaffold. |

| 2 | Add a unique coupling partner (e.g., different boronic acids) to each well. | Robotic Liquid Handler | Creation of a diverse set of reaction mixtures. |

| 3 | Add catalyst, ligand, and base solutions to each well. | Robotic Liquid Handler | Initiation of the parallel cross-coupling reactions. |

| 4 | Seal the plate and incubate with heating and agitation. | Automated Plate Heater/Shaker | Allow reactions to proceed to completion. |

| 5 | Analyze reaction outcomes using high-throughput analysis. | LC-MS/MS System | Rapidly determine the success of each reaction and the purity of the products. |

Advanced Theoretical Modeling for Rational Design of Chemical Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design, and saving time and resources. nih.gov Applying advanced theoretical modeling to this compound can provide fundamental insights into its behavior.

Key areas for computational investigation:

Reaction Mechanism and Energetics: Using Density Functional Theory (DFT) to model the mechanisms of potential cross-coupling reactions. nih.gov This includes calculating the activation energy barriers for key steps like oxidative addition and reductive elimination, and identifying transition states to understand how the substituents influence reaction rates. nih.govacs.org

Substituent Effects: Quantifying the electronic and steric effects of the fluoro, iodo, and methyl groups on the geometry and electronic structure of the benzene (B151609) ring. This can help predict the regioselectivity of further reactions and explain observed reactivity trends.